Loganic acid
Overview
Description
Loganic acid is an iridoid isolated from cornelian cherry fruits. It has strong free radical scavenging activity and a remarkable cyto-protective effect against heavy metal mediated toxicity . It is synthesized from 7-deoxyloganic acid by the enzyme 7-deoxyloganic acid hydroxylase (7-DLH). It is a substrate for the enzyme loganate O-methyltransferase for the production of loganin .
Synthesis Analysis
The catalytic mechanism of loganic acid methyltransferase, which is responsible for the biosynthesis of loganin, has been characterized at the molecular level . This enzyme is responsible for transferring the methyl group to the substrate molecules . The role of residue Q38 in the binding and orientation of the substrate’s carboxyl group was also demonstrated .Molecular Structure Analysis
The molecular structure and vibrational spectra of loganic acid were calculated using B3LYP density functional theory . The native structure of the complex was reconstructed using molecular dynamics (MD) simulations .Chemical Reactions Analysis
The reaction mechanism of loganic acid methyltransferase involves the methylation of loganic acid on the oxygen atom of the carboxyl group, converting it to loganin . At the same time, the methyl group donor, S-adenosylmethionine, turns into S-adenosylhomocysteine .Physical And Chemical Properties Analysis
Physicochemical characterization of loganic acid includes IR, Raman, UV-Vis, and Luminescence Spectra analyzed in terms of Quantum Chemical DFT Approach .Scientific Research Applications
Osteoprotective Effects
Research by Park et al. (2020) explored the osteoprotective effects of loganic acid. They found that loganic acid significantly increased osteoblastic differentiation and inhibited osteoclast differentiation, suggesting potential therapeutic applications for osteoporosis treatment.
Antiadipogenic Effects
Park et al. (2018) investigated the antiadipogenic effects of loganic acid. Their study showed that loganic acid significantly decreased adipocyte differentiation, suggesting its potential utility in obesity treatment, especially in menopausal obese women.
Cardiovascular Benefits
The study by Sozański et al. (2016) compared the effects of iridoids and anthocyanins on diet-induced atherosclerosis. Loganic acid was found to positively impact dyslipidemia and showed significant anti-inflammatory effects.
Pharmacognosy and Quality Control
Han et al. (2008) used loganic acid as a key marker in quality control studies for Strychnos seeds, commonly used in traditional medicine for arthritis treatment.
Enzymatic Studies and Biosynthesis
Research by Petronikolou et al. (2018) on loganic acid methyltransferase provided insights into the specificity of methylation in the biosynthesis of monoterpenoid indole alkaloids, indicating its importance in plant biochemistry and pharmaceutical research.
Hypoglycemic Properties
He et al. (2016) identified loganic acid as a compound with potential hypoglycemic properties. Their study showed that loganic acid, among other compounds, could ameliorate diabetes-associated damages and complications.
Biosynthesis of Iridoids
In the study of enzymatic synthesis, Madyastha et al. (1971) found that loganic acid plays a role in the biosynthesis of loganin, a precursor in the production of indole alkaloids.
Analytical Chemistry Applications
Na Ying (2007) established a method for quantifying loganic acid in Gentiana straminea, a traditional Tibetan medicine, indicating its role in pharmacognostic studies.
Neuroprotective Effects
De Ji et al. (2012) isolated loganic acid from Dipsacus asper roots and found that it exhibited moderate neuroprotective effects, highlighting its potential in neuropharmacology.
Safety And Hazards
Future Directions
properties
IUPAC Name |
(1S,4aS,6S,7R,7aS)-6-hydroxy-7-methyl-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,4a,5,6,7,7a-hexahydrocyclopenta[c]pyran-4-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24O10/c1-5-8(18)2-6-7(14(22)23)4-24-15(10(5)6)26-16-13(21)12(20)11(19)9(3-17)25-16/h4-6,8-13,15-21H,2-3H2,1H3,(H,22,23)/t5-,6+,8-,9+,10+,11+,12-,13+,15-,16-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JNNGEAWILNVFFD-CDJYTOATSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(CC2C1C(OC=C2C(=O)O)OC3C(C(C(C(O3)CO)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@H](C[C@H]2[C@@H]1[C@@H](OC=C2C(=O)O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24O10 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80944913 | |
Record name | Loganic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80944913 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
376.36 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Loganic acid | |
CAS RN |
22255-40-9 | |
Record name | Loganic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=22255-40-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Loganic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022255409 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Loganic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80944913 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | [1S-(1α,4aα,6α,7α,7aα)]-1-(β-D-glucopyranosyloxy)-1,4a,5,6,7,7a-hexahydro-6-hydroxy-7-methylcyclopenta[c]pyran-4-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.781 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | LOGANIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UX3J3KK2UG | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.